molecular formula C17H23N5O2S B15010868 1-{[3-(3-methoxyphenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide

1-{[3-(3-methoxyphenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide

Cat. No.: B15010868
M. Wt: 361.5 g/mol
InChI Key: YURBCHPJNXEVOF-UHFFFAOYSA-N
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Description

1-{[3-(3-METHOXYPHENYL)-4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a triazole ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(3-METHOXYPHENYL)-4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis systems. The choice of reagents and solvents is crucial to minimize costs and environmental impact while maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(3-METHOXYPHENYL)-4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring or the triazole ring .

Scientific Research Applications

1-{[3-(3-METHOXYPHENYL)-4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[3-(3-METHOXYPHENYL)-4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Properties

Molecular Formula

C17H23N5O2S

Molecular Weight

361.5 g/mol

IUPAC Name

1-[[3-(3-methoxyphenyl)-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H23N5O2S/c1-20-16(13-4-3-5-14(10-13)24-2)19-22(17(20)25)11-21-8-6-12(7-9-21)15(18)23/h3-5,10,12H,6-9,11H2,1-2H3,(H2,18,23)

InChI Key

YURBCHPJNXEVOF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)CN2CCC(CC2)C(=O)N)C3=CC(=CC=C3)OC

Origin of Product

United States

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